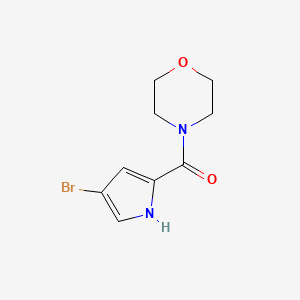

(4-bromo-1H-pyrrol-2-yl)(morpholino)methanone

Beschreibung

(4-Bromo-1H-pyrrol-2-yl)(morpholino)methanone (CAS: 900019-58-1) is a brominated pyrrole derivative featuring a morpholine ring linked via a methanone group. Its molecular formula is C₁₀H₁₁BrN₂O₂, and it is commercially available with a purity of ≥95% . The compound’s structure combines a 4-bromo-substituted pyrrole core with a morpholino moiety, which confers unique electronic and steric properties.

Eigenschaften

IUPAC Name |

(4-bromo-1H-pyrrol-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDKSSYFLPPHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427757 | |

| Record name | (4-bromo-1H-pyrrol-2-yl)(morpholino)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900019-58-1 | |

| Record name | (4-bromo-1H-pyrrol-2-yl)(morpholino)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1H-pyrrol-2-yl)(morpholino)methanone typically involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(4-bromo-1H-pyrrol-2-yl)(morpholino)methanone undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The pyrrole ring can undergo oxidation to form various oxidized derivatives.

Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include various substituted pyrrole derivatives.

Oxidation Reactions: Products include oxidized pyrrole derivatives.

Reduction Reactions: Products include the corresponding alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

(4-bromo-1H-pyrrol-2-yl)(morpholino)methanone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (4-bromo-1H-pyrrol-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the morpholine ring play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogues

The table below highlights structurally similar compounds to (4-bromo-1H-pyrrol-2-yl)(morpholino)methanone, ranked by molecular similarity (0.93–0.82) :

| CAS No. | Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 900019-58-1 | This compound | 0.93 | Reference compound |

| 244139-60-4 | (5-Bromo-3-methylpyridin-2-yl)(morpholino)methanone | 0.88 | Pyridine core instead of pyrrole; methyl group |

| 673485-54-6 | 5-Bromo-N,N-diethylpicolinamide | 0.87 | Picolinamide backbone; diethylamine substituent |

| 845305-86-4 | 5-Bromo-N,N-dimethylpicolinamide | 0.84 | Dimethylamide vs. morpholino group |

| 742085-70-7 | (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | 0.82 | Pyrrolidine instead of morpholine; pyridine core |

Key Observations :

- Substituent Effects: The morpholino group enhances solubility compared to pyrrolidine (742085-70-7) due to its oxygen atom, which facilitates hydrogen bonding .

- Amide vs. Methanone: Picolinamide derivatives (673485-54-6, 845305-86-4) lack the ketone group, limiting their utility in ketone-specific reactions like nucleophilic additions .

Crystallographic and Geometric Comparisons

The crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone (CAS: Not provided) reveals a non-planar geometry with a dihedral angle of 59.3° between the two aromatic rings . This contrasts with simpler pyrrolidone derivatives (e.g., 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone, CAS: Not listed), where planarity is disrupted by bulky trichloroacetyl groups . The morpholino group in the target compound contributes to intermolecular π–π interactions, a feature less pronounced in N,N-dialkylamide analogues due to reduced aromatic stacking capability .

Functional Group Impact on Reactivity

- Morpholino vs. Trichloroacetyl: Replacing morpholino with a trichloroacetyl group (as in 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone) increases electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles but less stable under basic conditions .

- Bromine Position : Moving the bromine from the pyrrole’s 4-position (target compound) to a pyridine’s 5-position (244139-60-4) alters steric hindrance, influencing Suzuki-Miyaura coupling efficiency .

Biologische Aktivität

(4-bromo-1H-pyrrol-2-yl)(morpholino)methanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated pyrrole ring and a morpholino group attached to a carbonyl. The presence of the bromine atom is significant as it can influence the compound's reactivity and binding properties, potentially enhancing its biological effectiveness.

Interaction with G Protein-Coupled Receptors (GPCRs)

Research indicates that this compound exhibits significant activity as an antagonist and inverse agonist of various GPCRs. Notably, it has shown promising interactions with:

- Dopamine D4 Receptor : This receptor is implicated in psychiatric disorders, and compounds that modulate its activity can have therapeutic potential.

- Serotonin 5HT1A Receptor : Similar to the D4 receptor, this receptor plays a crucial role in mood regulation and anxiety disorders.

These interactions suggest that this compound could be a candidate for developing treatments for conditions such as schizophrenia and depression .

Binding Affinity Studies

Binding affinity studies are essential for understanding the pharmacological profile of this compound. Using radiolabeled ligands in competition assays, researchers have determined binding affinities that indicate strong selective binding to the aforementioned receptors. For instance, IC50 values obtained from various assays demonstrate its efficacy in inhibiting receptor activity at low concentrations .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The following general pathway can be outlined:

- Preparation of the Pyrrole Derivative : Starting from commercially available pyrrole, bromination is performed to introduce the bromine atom at the 4-position.

- Formation of the Morpholino Group : The morpholino moiety is synthesized separately and then coupled with the brominated pyrrole.

- Final Coupling Reaction : The final step involves forming the methanone linkage through condensation reactions.

This synthetic route allows for variations in substituents, which can further tailor the biological activity of the resulting compounds .

Case Studies

Several studies have focused on evaluating the biological activity of similar compounds with variations in their substituent groups:

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| 4-Bromo-1H-pyrrol-2-yl(morpholino)methanone | Antagonist at D4 receptor | 0.14 μM |

| 4-Iodo-1H-pyrrol-2-yl(morpholino)methanone | Antagonist at 5HT1A receptor | 0.633 μM |

| 4-Fluoro-1H-pyrrol-2-yl(morpholino)methanone | Partial agonist activity | 0.328 μM |

These comparisons highlight how variations in halogen substitution can significantly affect biological outcomes, suggesting that further exploration into different halogenated derivatives could yield compounds with enhanced therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.